1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol
Description
This compound features a naphthalen-2-ol core substituted with a cyclohexylamino-methyl group and a 3,5-dichloro-2-hydroxyphenylmethyl moiety. Its molecular formula is C₂₅H₂₄Cl₂N₂O₂, with a molecular weight of 455.38 g/mol.
Properties
CAS No. |
4479-38-3 |
|---|---|
Molecular Formula |
C24H25Cl2NO2 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
1-[[cyclohexyl-[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H25Cl2NO2/c25-18-12-17(24(29)22(26)13-18)14-27(19-7-2-1-3-8-19)15-21-20-9-5-4-6-16(20)10-11-23(21)28/h4-6,9-13,19,28-29H,1-3,7-8,14-15H2 |
InChI Key |
LJFIQMUDEMGRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC2=C(C(=CC(=C2)Cl)Cl)O)CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL typically involves multiple steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Introduction of the Dichloro-Hydroxyphenyl Group: This step involves the chlorination of a hydroxyphenyl precursor, followed by protection of the hydroxyl group to prevent unwanted side reactions.
Coupling with Naphthalen-2-ol: The final step involves coupling the dichloro-hydroxyphenyl intermediate with naphthalen-2-ol using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon to yield the corresponding amine.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.
Scientific Research Applications
1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Compound A : 1-[[Butyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol (CAS 6642-17-7)
- Molecular Formula: C₂₆H₂₇NO₂
- Molecular Weight : 385.50 g/mol
- Key Differences: Replaces the cyclohexyl and dichlorophenyl groups with a butyl group and a non-halogenated naphthalen-1-yl group. Lacks chlorine atoms, reducing lipophilicity (LogP: ~3.5 vs. estimated ~4.2 for the target compound). Lower topological polar surface area (TPSA: ~40 Ų vs. ~70 Ų for the target compound) due to fewer hydroxyl groups.
Compound B : [(1R,2R)-2-[{1-(2-Hydroxybenzyl)-1H-1,2,3-triazol-4-yl}methylamino]cyclohexyl]carbamate (19b)
- Molecular Formula: Not explicitly provided, but includes a triazole ring and carbamate group.
- Key Differences: Incorporates a triazole ring instead of a naphthalenol core. Contains a carbamate group, enhancing hydrolytic stability compared to the target compound’s secondary amine. Synthesized via Cu-catalyzed Huisgen cycloaddition, differing from the target’s likely alkylation/amination pathway.
Compound C : tert-Butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (194)
- Molecular Formula : C₁₆H₂₅ClN₆O₂
- Molecular Weight : 356.86 g/mol
- Key Differences: Pyrimidine ring replaces the naphthalenol core. Includes a tert-butoxycarbonyl (Boc) protecting group, altering solubility and reactivity. Lacks phenolic hydroxyl groups, reducing hydrogen-bonding capacity.
Physicochemical Properties
Key Observations :
- The absence of halogen atoms in Compounds A and B reduces their metabolic stability compared to the target compound .
Biological Activity
1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on its biological activity, including antimicrobial effects, anticancer properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a naphthalene core substituted with a cyclohexyl group and a 3,5-dichloro-2-hydroxyphenyl moiety. The presence of these functional groups is crucial for its biological activity.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds containing the 3,5-dichloro-2-hydroxyphenyl group. For instance, derivatives have shown significant activity against various Gram-positive pathogens and fungi. The structure of these compounds plays a pivotal role in their efficacy against multidrug-resistant strains.
Key Findings:
- In Vitro Activity : Compounds similar to this compound exhibit potent activity against pathogens such as Staphylococcus aureus and Candida auris .
- Mechanism of Action : The antimicrobial mechanisms may involve disruption of bacterial cell walls or inhibition of key metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been assessed in various cancer cell lines. Notably, derivatives with the 3,5-dichloro-2-hydroxyphenyl substituent demonstrated promising results.
Case Study:
In a study involving A549 human lung cancer cells, the compound exhibited significant cytotoxicity, suggesting that it may interfere with cancer cell proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of these compounds. The presence of chlorine atoms and hydroxyl groups appears to enhance both antimicrobial and anticancer effects.
| Structural Feature | Biological Effect |
|---|---|
| Chlorine Substituents | Increased potency against pathogens |
| Hydroxyl Group | Enhanced solubility and bioavailability |
| Cyclohexyl Group | Improved binding affinity to target sites |
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods, including Mannich reactions. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds .
Molecular Docking Studies
Molecular docking studies suggest that this compound can effectively bind to specific biological targets, including enzymes involved in cancer progression. These studies provide insights into how modifications to the molecular structure can enhance binding affinity and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
